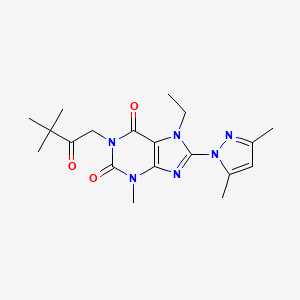
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and it is believed to have significant potential in the field of medicine.
Scientific Research Applications
Novel Synthesis Approaches
- Innovative Synthesis of Pyrrolizidines : A study detailed an innovative approach to synthesizing optically active pyrrolizidines, which could be applied to the development of new synthetic methodologies for compounds with similar structural features as "2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide" (Ikeda et al., 1993).
Pharmacological Applications
- Glutaminase Inhibitors : The design and synthesis of BPTES analogs as potent and selective allosteric inhibitors of kidney-type glutaminase highlight the potential for designing compounds that target specific enzymes or pathways in cancer treatment (Shukla et al., 2012).
Antibacterial Agents
- Heterocyclic Compounds with Antibacterial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents, illustrates the potential for compounds like "2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide" to serve as templates for developing new antibacterial drugs (Azab et al., 2013).
Antiallergic Agents
- Development of Antiallergic Compounds : Research into new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic agents suggests the possibility of exploring similar compounds for their potential antiallergic activities (Menciu et al., 1999).
properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-21(23-17-8-2-1-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-7-13-24/h1-5,8-11,14H,6-7,12-13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQRKQVOSMCSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

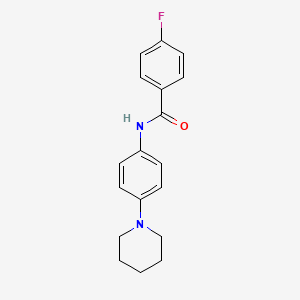

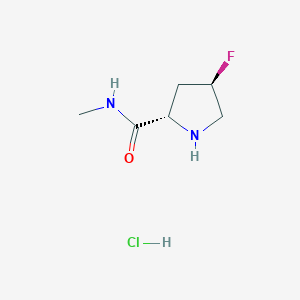
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2714658.png)
![2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2714659.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2714661.png)
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2714662.png)
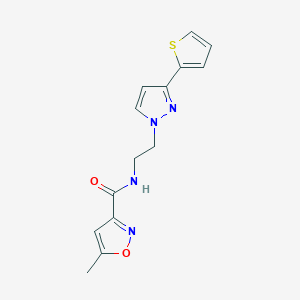

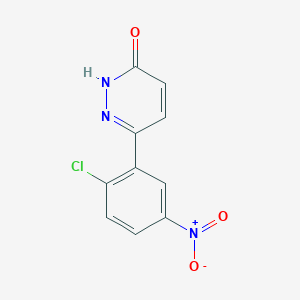
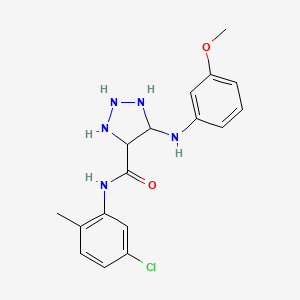
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)
